molecular formula C25H25N3O5S B12162786 (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide

Cat. No.: B12162786
M. Wt: 479.5 g/mol
InChI Key: XBJDRRNSZDVCJF-LNKIKWGQSA-N
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Description

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroisobenzofuran core, a thiazole ring, and a pyridine moiety, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide typically involves multiple steps:

    Formation of the Dihydroisobenzofuran Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the dihydroisobenzofuran ring.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a condensation reaction involving a thioamide and a haloketone.

    Coupling with Pyridine Moiety: The pyridine ring is usually coupled via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Assembly: The final step involves the formation of the enamide linkage, typically through a condensation reaction between an amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

1.1 Immunosuppressive Properties

Mycophenolic acid derivatives, including the compound , are primarily recognized for their immunosuppressive effects. They inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial in purine synthesis. This inhibition leads to a reduction in lymphocyte proliferation, making these compounds valuable in preventing organ transplant rejection and treating autoimmune diseases .

1.2 Anticancer Activity

Recent studies have indicated that derivatives of mycophenolic acid exhibit anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways. The compound's structural features may enhance its efficacy against certain cancer types, although specific studies on this compound are still emerging .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide is critical for optimizing its therapeutic potential. The presence of the thiazole and pyridine moieties contributes to its biological activity by enhancing binding affinity to target enzymes and receptors .

Case Studies

3.1 Synthesis and Biological Evaluation

A study conducted by researchers synthesized various mycophenolic acid derivatives, including the compound of interest. The results demonstrated that compounds with similar structural modifications exhibited improved immunosuppressive activity compared to standard mycophenolic acid. The study highlighted the importance of specific functional groups in enhancing biological activity .

3.2 Clinical Applications

In clinical settings, mycophenolic acid derivatives are used as immunosuppressants in organ transplantation protocols. The compound's ability to selectively inhibit lymphocyte proliferation makes it an attractive candidate for further development in this area .

Mechanism of Action

The mechanism of action of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide: This compound itself.

    Analogous Dihydroisobenzofuran Derivatives: Compounds with similar dihydroisobenzofuran cores but different substituents.

    Thiazole-Containing Compounds: Molecules featuring the thiazole ring, which may have different functional groups attached.

    Pyridine Derivatives: Compounds with the pyridine ring, varying in their additional substituents.

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of the dihydroisobenzofuran core, thiazole ring, and pyridine moiety in a single molecule provides a unique platform for exploring diverse chemical and biological activities.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)hex-4-enamide is a derivative of mycophenolic acid, which has garnered attention for its potential biological activities, particularly in the context of inflammatory and autoimmune diseases. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C17H20N2O6S
  • Molecular Weight : 320.34 g/mol
  • CAS Number : 24280-93-1
    This structure features a complex arrangement that includes a thiazole ring and a phenolic moiety, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of lipoxygenase (LOX) enzymes, specifically 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). These enzymes are involved in the metabolism of arachidonic acid to leukotrienes, which play significant roles in inflammation and immune responses.

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit LOX activity with IC50 values ranging from 2.5 μM to 165 μM . The presence of electronegative substituents near the thiazole ring significantly enhances this inhibitory action . The docking studies further elucidate the interactions at the enzyme's active site, suggesting that hydrophobic interactions are crucial for binding affinity .

Biological Activity Profiles

The compound has been evaluated for various biological activities as summarized in Table 1:

Activity TypePredicted Activity Score
Lipoxygenase Inhibitor0.879
Immunosuppressant0.727
Antineoplastic0.696
Anti-inflammatory0.645
Antiulcerative0.674

These scores indicate a strong potential for therapeutic applications, especially in treating conditions characterized by chronic inflammation and autoimmune responses.

Case Studies and Experimental Findings

A study published in Biomedicine & Pharmacotherapy reported on the synthesis and biological evaluation of mycophenolic acid analogues, including this compound. The results highlighted its effectiveness in inhibiting LOX activity and suggested its potential as an anti-inflammatory agent .

Another investigation focused on its application in treating systemic lupus erythematosus (SLE), where it demonstrated immunosuppressive properties that could be beneficial in managing autoimmune diseases .

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)hex-4-enamide

InChI

InChI=1S/C25H25N3O5S/c1-14(4-6-17-22(30)21-18(12-33-24(21)31)15(2)23(17)32-3)5-7-20(29)28-25-27-19(13-34-25)16-8-10-26-11-9-16/h4,8-11,13,30H,5-7,12H2,1-3H3,(H,27,28,29)/b14-4+

InChI Key

XBJDRRNSZDVCJF-LNKIKWGQSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4)O

Origin of Product

United States

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